N-[[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]-2-phenylmethoxyacetamide
Description
Properties
IUPAC Name |
N-[[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-22(2)15-9-8-14-19-20-16(23(14)21-15)10-18-17(24)12-25-11-13-6-4-3-5-7-13/h3-9H,10-12H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHYJVKBSZLQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN2C(=NN=C2CNC(=O)COCC3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]-2-phenylmethoxyacetamide typically involves the cyclocondensation of hydrazino functional groups with appropriate reagents to form the triazolo[4,3-b]pyridazine core . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine, with refluxing temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]-2-phenylmethoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide or potassium carbonate.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]-2-phenylmethoxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]-2-phenylmethoxyacetamide involves its interaction with molecular targets such as kinases. It acts as a dual inhibitor of c-Met and Pim-1 kinases, disrupting signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo[4,3-b]pyridazine derivatives, such as:
- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide .
- Triazolo[4,3-a]pyrazine derivatives .
- Triazolo[4,3-a]quinoxaline derivatives .
Uniqueness
N-[[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]-2-phenylmethoxyacetamide is unique due to its dual inhibitory action on c-Met and Pim-1 kinases, which is not commonly observed in other similar compounds. This dual inhibition enhances its potential as a therapeutic agent for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
